![molecular formula C7H16Cl2N2 B1145709 3,7-Diazabiciclo[3.3.1]nonano dihidrocloruro CAS No. 1402430-53-8](/img/structure/B1145709.png)

3,7-Diazabiciclo[3.3.1]nonano dihidrocloruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

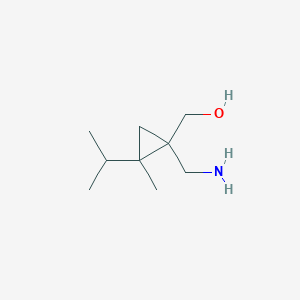

3,7-Diazabicyclo[3.3.1]nonane dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 126.207292. The purity is usually 95%.

BenchChem offers high-quality 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Moduladores Positivos de los Receptores AMPA

Los derivados de 3,7-Diazabiciclo[3.3.1]nonano se han identificado como una nueva clase de moduladores positivos de los receptores AMPA {svg_1}. Estos compuestos se han estudiado desde la predicción teórica de sus estructuras, su síntesis y su efecto sobre las corrientes de los receptores AMPA {svg_2}. Han mostrado un pronunciado efecto estimulante cognitivo tanto en animales normales como en varios modelos de trastornos de la memoria patológica {svg_3}.

Investigación de la Enfermedad de Alzheimer

Los compuestos se han utilizado en experimentos crónicos que simulan la patología de la enfermedad de Alzheimer {svg_4}. Los estudios han demostrado que estos compuestos tienen un gran potencial terapéutico {svg_5}.

Tratamiento de Trastornos Neurológicos

Los moduladores alostéricos positivos del receptor AMPA, que incluyen los derivados de 3,7-Diazabiciclo[3.3.1]nonano, pueden ser útiles en el tratamiento de diversos trastornos neurológicos, como la depresión, la esquizofrenia, la enfermedad de Parkinson, el trastorno por déficit de atención e hiperactividad (TDAH) y los trastornos del estado de ánimo, y la dependencia de las drogas {svg_6}.

Investigación de la Memoria y las Funciones Cognitivas

Los receptores AMPA, que están modulados por los derivados de 3,7-Diazabiciclo[3.3.1]nonano, están directamente involucrados en la formación de las funciones cognitivas y la memoria {svg_7}. Esto hace que estos compuestos sean valiosos en la investigación relacionada con la memoria y las funciones cognitivas {svg_8}.

Síntesis de Compuestos Naturales

La estructura [3,7]‐diazabiciclo [3.3.1]nonano (bispidina), que incluye 3,7-Diazabiciclo[3.3.1]nonano, se encuentra en varios alcaloides naturales interesantes {svg_9}. Esto lo hace relevante en la síntesis de compuestos naturales {svg_10}.

Estudio de las Respuestas del Receptor AMPA

Los efectos de los nuevos compuestos, derivados de 3,7-diazabiciclo[3.3.1]nonano, sobre las respuestas del receptor AMPA se estudiaron en neuronas de Purkinje aisladas de crías de rata de 12 a 15 días de edad {svg_11}. Esta investigación contribuye a nuestra comprensión de las respuestas del receptor AMPA {svg_12}.

Mecanismo De Acción

Target of Action

The primary targets of 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride are AMPA receptors . These receptors are a type of glutamate receptor, which are involved in fast synaptic transmission in the central nervous system .

Mode of Action

3,7-Diazabicyclo[3.3.1]nonane dihydrochloride acts as a positive allosteric modulator of AMPA receptors . This means that it enhances the activity of these receptors, but only in the presence of their natural ligand, glutamate . It binds to AMPA receptors at a fundamentally different location than other known positive allosteric modulators .

Biochemical Pathways

The activation of AMPA receptors by 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride facilitates glutamatergic neurotransmission in the central nervous system . This can have various downstream effects, including the induction of neurotrophic factors BDNF and NGF, which are responsible for the survival of existing functioning neurons, as well as growth and differentiation, and the formation of new synapses .

Result of Action

The activation of AMPA receptors by 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride can have various molecular and cellular effects. It has been shown to have a cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder . It may also accelerate the period of convalescence after neurodegenerative states, exhibit an antidepressant effect, and have neuroprotective properties .

Action Environment

The action, efficacy, and stability of 3,7-Diazabicyclo[3.3.1]nonane dihydrochloride can be influenced by various environmental factors. For example, the compound’s storage temperature is 4 degrees Celsius Other factors such as pH, presence of other substances, and specific conditions within the body could also potentially influence its action

Propiedades

IUPAC Name |

3,7-diazabicyclo[3.3.1]nonane;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-6-2-8-4-7(1)5-9-3-6;;/h6-9H,1-5H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILZEHFTWOTZKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1CNC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402430-53-8 |

Source

|

| Record name | 3,7-diazabicyclo[3.3.1]nonane dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Tedisamil impact cardiac electrophysiology, and what potential benefits does this hold for treating heart conditions?

A1: Tedisamil exhibits its effects by prolonging the ventricular effective refractory period (ERP) without significantly affecting ventricular conduction velocity []. The ERP represents the time during which the heart muscle cannot respond to further electrical stimulation, essentially acting as a protective mechanism against irregular heartbeats. By extending this period, Tedisamil may help prevent the initiation and propagation of life-threatening arrhythmias, particularly ventricular fibrillation, a chaotic heart rhythm often associated with sudden cardiac death. This mechanism is particularly relevant in the context of myocardial infarction, where damaged heart tissue is more susceptible to electrical instability. Research has shown that Tedisamil increased the ERP in a canine model of sudden cardiac death, demonstrating its potential as a therapeutic agent for preventing arrhythmias in at-risk individuals [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)

![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)

![(3aR,6aR)-5-Methyl-hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1145646.png)

![4-[4-(3-Aminopropylamino)phenyl]morpholin-3-one](/img/structure/B1145647.png)